
4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-6-(1-(2-メトキシエチル)-1H-ピラゾール-4-イル)ピリミジンは、ピリミジン環とピラゾール環の両方を含有する複素環式化合物ですピリミジン誘導体は、抗癌、抗炎症、抗菌などの様々な薬理作用で知られています .
2. 製法
合成経路と反応条件
4-クロロ-6-(1-(2-メトキシエチル)-1H-ピラゾール-4-イル)ピリミジンの合成は、一般的に4-クロロ-6-(2-メトキシエチル)ピリミジンと1H-ピラゾール-4-カルバルデヒドを特定の条件下で反応させることで行われます。反応は通常、炭酸カリウムなどの塩基とジメチルホルムアミド (DMF) などの溶媒の存在下で行われます。 混合物を加熱して目的の生成物の生成を促進します .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フローリアクターや自動化システムを使用することで、生産プロセスの効率性と収率を高めることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、高純度の生成物を得ています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 4-chloro-6-(2-methoxyethyl)pyrimidine with 1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
反応の種類
4-クロロ-6-(1-(2-メトキシエチル)-1H-ピラゾール-4-イル)ピリミジンは、様々な化学反応を起こします。その中には、以下のような反応があります。
置換反応: ピリミジン環の4位にある塩素原子は、様々な求核剤によって置換されます。
酸化と還元: この化合物は酸化と還元反応を起こし、異なる誘導体になります。
一般的な試薬と条件
置換: 一般的な試薬には、アミンやチオールなどの求核剤があります。反応は通常、DMFやDMSOなどの極性溶媒中で行われます。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は様々な置換ピリミジン誘導体を生成する可能性があり、酸化と還元は異なる官能基化された化合物の生成につながる可能性があります .
4. 科学研究への応用
4-クロロ-6-(1-(2-メトキシエチル)-1H-ピラゾール-4-イル)ピリミジンは、いくつかの科学研究に応用されています。
医薬品化学: 抗癌剤や抗炎症剤の開発に使用されています。
生物学的研究: この化合物は、様々な生物学的経路や標的への潜在的な影響について研究されています。
科学的研究の応用
4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its potential effects on various biological pathways and targets.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in chemical manufacturing.
作用機序
4-クロロ-6-(1-(2-メトキシエチル)-1H-ピラゾール-4-イル)ピリミジンの作用機序は、特定の分子標的との相互作用を含んでいます。この化合物は、特定の酵素や受容体を阻害することができ、その薬理作用につながります。 例えば、癌細胞の増殖に関与するイオンチャネルや酵素の阻害剤として作用することがあります . 特定の用途や使用状況に応じて、正確な分子経路や標的は異なります。
類似化合物との比較
類似化合物
4-クロロ-6-(2-メトキシエチル)ピリミジン: 類似の構造的特徴を持つ、密接に関連した化合物です。
ピラゾール誘導体: 同様の薬理作用を示す、ピラゾール環を含む化合物です。
その他のピリミジン誘導体: ピリミジン骨格を持つ化合物で、様々な生物学的活性で知られています.
独自性
4-クロロ-6-(1-(2-メトキシエチル)-1H-ピラゾール-4-イル)ピリミジンは、ピリミジン環とピラゾール環の組み合わせにより、独特の化学的および生物学的特性を持つことが特徴です。 この二重環構造により、様々な分子標的との多様な相互作用が可能になり、創薬開発において貴重な化合物となっています .
特性
分子式 |
C10H11ClN4O |
|---|---|
分子量 |
238.67 g/mol |
IUPAC名 |
4-chloro-6-[1-(2-methoxyethyl)pyrazol-4-yl]pyrimidine |
InChI |
InChI=1S/C10H11ClN4O/c1-16-3-2-15-6-8(5-14-15)9-4-10(11)13-7-12-9/h4-7H,2-3H2,1H3 |
InChIキー |
MULIWSILAYYBTJ-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=C(C=N1)C2=CC(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


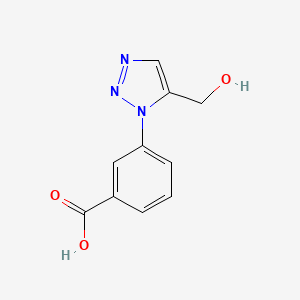
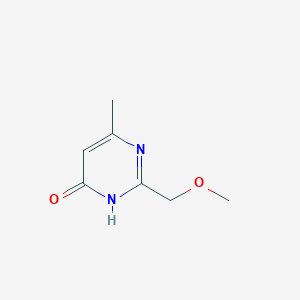

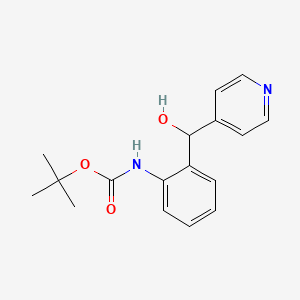
![2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)
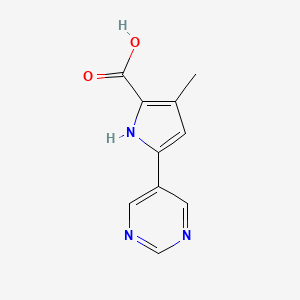
![2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole](/img/structure/B11774697.png)
![tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11774701.png)
![(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)

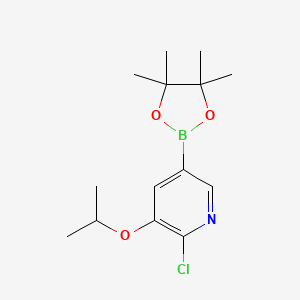
![7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B11774749.png)

